Synthesis Methods
The synthesis of 11-Nitronoracronycin can be achieved through various chemical pathways, typically involving the introduction of a nitro group into the noracronycin structure. A common method involves the nitration of noracronycin using a mixture of concentrated nitric and sulfuric acids. Key parameters in this reaction include:
Molecular Structure
The molecular formula for 11-Nitronoracronycin is , with a molecular weight of approximately 286.29 g/mol. Its structure features a nitro group (-NO2) attached to the aromatic ring of the noracronycin backbone.
CC1=CC(=C(C(=C1C(=O)N)C(=O)N)C(=O)O)N)N(=O)=O
CC1=C(C(=C(C(=C1C(=O)N)C(=O)N)C(=O)O)N)N(=O)=O
This structure is characterized by its complex arrangement of carbonyl groups and nitrogen functionalities, contributing to its biological activity.
Types of Reactions
11-Nitronoracronycin can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism by which 11-Nitronoracronycin exerts its antibacterial effects involves interference with bacterial protein synthesis. The nitro group plays a crucial role in this process:
This mechanism highlights the importance of the nitro group in conferring biological activity.
11-Nitronoracronycin has several scientific applications, particularly in microbiology and pharmacology:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1